molecular formula C22H21NO3 B602101 Norepinephrine Tartrate Impurity G CAS No. 13062-58-3

Norepinephrine Tartrate Impurity G

Cat. No.: B602101
CAS No.: 13062-58-3
M. Wt: 347.4 g/mol
InChI Key: BPZKRRFHEZSIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norepinephrine Tartrate Impurity G, also known as 2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone, is a chemical compound with the molecular formula C22H21NO3 and a molecular weight of 347.41 g/mol . This compound is an impurity associated with norepinephrine tartrate, a medication used to treat life-threatening low blood pressure. This compound is primarily used for research and development purposes.

Preparation Methods

The preparation of Norepinephrine Tartrate Impurity G involves synthetic routes that include the chiral separation of dl-Norepinephrine using chiral acids such as L-tartaric acid . The process typically involves multiple steps to ensure high enantiomeric purity. Industrial production methods may involve the use of advanced chromatographic techniques to isolate and purify the compound.

Chemical Reactions Analysis

Norepinephrine Tartrate Impurity G undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Clinical Applications

  • Cardiovascular Treatment :
    • Used in the management of acute hypotension during surgical procedures and in critical care settings.
    • Effective for patients experiencing septic shock or severe hypotension due to other causes.
  • Research on Maternal Health :
    • Studies indicate that norepinephrine (and its impurities) can effectively manage maternal hypotension during labor, showing comparable efficacy to other treatments .
  • Pharmacological Studies :
    • Investigated for its role in modulating immune responses. Research suggests it can enhance anti-inflammatory effects while blunting pro-inflammatory responses .

Stability Studies of Norepinephrine Tartrate Impurity G Formulations

The following table summarizes the stability data for various formulations of norepinephrine bitartrate injections over time under different storage conditions:

Time PointAppearancepHAssay (%)S-formTotal Impurities
InitialCCS4.50100.1NTND
1 MonthCCS4.3598.9NT0.32
2 MonthsCCS4.3695.5NT0.79
3 MonthsCCS4.3298.2NT0.52
6 MonthsCCS4.2977.2NT10.38

Note: CCS indicates "Colorless Clear Solution," NT indicates "Not Tested," and ND indicates "Not Detected."

Case Studies

  • Hypotension Management in Surgical Patients :
    A study demonstrated the effectiveness of norepinephrine tartrate formulations in maintaining blood pressure during major surgeries, highlighting its role in preventing intraoperative hypotension.
  • Effects on Cardiac Output :
    In animal models (specifically dogs under anesthesia), norepinephrine was shown to significantly increase mean arterial pressure by enhancing cardiac output, indicating its potential use in veterinary medicine as well.

Mechanism of Action

Norepinephrine functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors and as an inotropic stimulator of the heart by acting on beta-adrenergic receptors . The exact molecular targets and pathways involved in the action of Norepinephrine Tartrate Impurity G require further research.

Comparison with Similar Compounds

Norepinephrine Tartrate Impurity G can be compared with other similar compounds, such as:

    Norepinephrine Tartrate: The parent compound used to treat low blood pressure.

    Noradrenaline Tartrate Impurity B: Another impurity associated with norepinephrine tartrate.

    Dopamine Hydrochloride: A related catecholamine with similar pharmacological properties.

    Noradrenaline Methyl Ether: A derivative of norepinephrine with different functional groups

This compound is unique due to its specific chemical structure and the presence of the dibenzylamino group, which distinguishes it from other impurities and related compounds.

Biological Activity

Norepinephrine Tartrate Impurity G (NTIG), with the chemical formula C22H21NO3, is a compound that has garnered attention due to its biological activity and potential implications in pharmacology and medicine. It is structurally related to norepinephrine and primarily interacts with adrenergic receptors, influencing various physiological processes.

This compound primarily targets alpha-adrenergic and beta-adrenergic receptors . The activation of these receptors leads to significant physiological responses, including:

  • Vasoconstriction : This occurs through the stimulation of alpha-adrenergic receptors, increasing vascular resistance and blood pressure.
  • Cardiac Effects : Activation of beta-adrenergic receptors enhances cardiac output by improving cardiac contractility and heart rate.

Biochemical Pathways

NTIG plays a crucial role in the adrenergic signaling pathway, which is vital for several bodily functions such as:

  • Smooth muscle contraction
  • Regulation of blood pressure
  • Metabolism of glucose

The compound's interaction with adrenergic receptors triggers intracellular signaling mediated by G-proteins, leading to various downstream effects on cellular function and metabolism .

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to be similar to that of norepinephrine. Key characteristics include:

  • Rapid metabolism : NTIG is metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
  • Elimination half-life : Following intravenous administration, the elimination half-life is approximately 2 to 2.5 minutes, with rapid clearance from plasma .

Cellular Effects

Research indicates that NTIG can modulate immune cell responses, enhancing anti-inflammatory effects while blunting pro-inflammatory responses. This dual action may have implications for conditions involving inflammation and immune response modulation.

Clinical Implications

  • Septic Shock Management : In studies comparing norepinephrine to dopamine in septic shock patients, norepinephrine demonstrated a statistically significant reduction in all-cause mortality. The pooled relative risk indicated an advantage for norepinephrine (RR: 0.91) over dopamine in terms of survival outcomes .
  • Antimicrobial Activity : A study explored the combination of norepinephrine with antibiotic therapy, revealing that norepinephrine could increase bacterial replication rates while enhancing the bactericidal activity of antibiotics like levofloxacin. This suggests a potential synergistic effect that could optimize treatment strategies in severe infections .
  • Pharmacodynamics : The pharmacological properties of norepinephrine, including NTIG, have shown that it increases mean arterial pressure (MAP) by enhancing vascular resistance and optimizing cardiac preload, which is critical in managing acute hypotension .

Data Table: Summary of Biological Activities

Biological Activity Effect Mechanism
VasoconstrictionIncreases blood pressureAlpha-adrenergic receptor activation
Cardiac output enhancementImproves heart functionBeta-adrenergic receptor activation
Anti-inflammatory modulationReduces inflammationModulation of immune cell responses
Synergistic antimicrobial effectEnhances efficacy of antibioticsIncreased bacterial replication rate

Q & A

Basic Research Questions

Q. How is Norepinephrine Tartrate Impurity G identified and quantified in pharmaceutical formulations?

  • Methodological Answer : Identification typically employs high-performance liquid chromatography (HPLC) coupled with UV detection (210 nm) using a C18 column (3-µm packing). Quantification involves comparing peak areas of the impurity to a reference standard, with system suitability parameters ensuring resolution ≥2.0 and relative standard deviation (RSD) ≤10% . Mass spectrometry (HPLC-MS) or nuclear magnetic resonance (NMR) spectroscopy may supplement structural confirmation when impurity amounts are trace .

Q. What reference standards are essential for characterizing this compound?

  • Methodological Answer : Pharmacopeial reference standards (e.g., USP or EP monographs) are critical for method validation. These standards must include certificates of analysis (CoA) detailing purity (≥99.0%), related impurities (≤0.1%), and spectral data (e.g., IR, NMR) to ensure traceability . Custom-synthesized impurities, validated against official monographs, are used when commercial standards are unavailable .

Q. Which analytical methods are validated for impurity control of this compound?

  • Methodological Answer : Reverse-phase HPLC with gradient elution (using mobile phases like phosphate buffer and acetonitrile) is standard. Method validation includes specificity, linearity (R² ≥0.99), accuracy (recovery 90–110%), and precision (RSD ≤2.0%). Limits follow ICH Q3B guidelines, with individual impurities ≤0.10% and total impurities ≤0.2% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles of Norepinephrine Tartrate across synthetic batches?

  • Methodological Answer : Batch-to-batch variations require comparative HPLC-MS/MS profiling to identify process-related impurities. Statistical tools (e.g., principal component analysis) isolate variables (e.g., reaction temperature, raw material quality). Stability-indicating methods under ICH conditions (e.g., 40°C/75% RH) assess degradation pathways .

Q. What challenges arise in synthesizing this compound, and how are they addressed?

  • Methodological Answer : Synthesis challenges include stereochemical complexity and low yields due to competing reactions. Strategies involve optimizing reaction conditions (e.g., pH, catalysts) and using deuterated analogs to track intermediates. If synthesis is unfeasible, structural analogs or computational modeling (e.g., DFT) may substitute for confirmatory testing .

Q. How should stability studies be designed to evaluate this compound under accelerated conditions?

  • Methodological Answer : Follow ICH Q1A guidelines with forced degradation studies (acid/base hydrolysis, oxidation, photolysis). Samples are analyzed at predefined intervals using validated HPLC methods. Degradation kinetics (e.g., Arrhenius plots) predict shelf-life, with impurity thresholds aligned to clinical safety margins .

Q. What NMR techniques are most effective for elucidating the structure of trace-level this compound?

  • Methodological Answer : 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in trace impurities. Dynamic nuclear polarization (DNP) enhances sensitivity for low-concentration samples. Spectral databases (e.g., HMDB) and fragmentation patterns from MS/MS data cross-validate proposed structures .

Q. How can researchers address sensitivity limitations in detecting this compound at pharmacopeial thresholds?

  • Methodological Answer : Pre-concentration techniques (e.g., solid-phase extraction) or advanced detectors (e.g., charged aerosol detection) improve limits of quantification (LOQ). Method optimization includes adjusting injection volumes (e.g., 20 µL) and column temperatures (50°C) to enhance peak resolution .

Q. How do ICH guidelines inform impurity control strategies for this compound?

  • Methodological Answer : ICH Q3A/B mandates identification thresholds (0.10% for daily dose ≤2 g) and qualification via genotoxicity studies. Analytical procedures must be stability-indicating, with method robustness tested across variables (e.g., flow rate ±10%). Regulatory submissions require justification of impurity limits using toxicological risk assessments .

Q. What frameworks guide the formulation of research questions on the formation mechanisms of this compound?

  • Methodological Answer : The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure research questions address knowledge gaps (e.g., "Under what conditions does Impurity G form during synthesis?"). PICO (Population: API batches; Intervention: process variables; Comparison: control batches; Outcome: impurity levels) structures hypothesis-driven studies .

Properties

IUPAC Name

2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c24-20-12-11-19(13-21(20)25)22(26)16-23(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,24-25H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZKRRFHEZSIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101335231
Record name 2-(Dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13062-58-3
Record name N,N-Dibenzylarterenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIBENZYLARTERENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHF2XWH37U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.